4-Acetyl-3-methoxybenzoic acid
Description
4-Acetyl-3-methoxybenzoic acid is a benzoic acid derivative with an acetyl group (-COCH₃) at the 4-position and a methoxy group (-OCH₃) at the 3-position of the aromatic ring. The acetyl group is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to alkyl or alkoxy substituents. This compound likely serves as an intermediate in organic synthesis, pharmaceuticals, or materials science, though specific applications require further research.
Properties
IUPAC Name |
4-acetyl-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDLZAWEZVBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 3-Methoxybenzoic Acid
The Friedel-Crafts reaction provides a foundational route, though regioselectivity remains challenging. In a modified approach, 3-methoxybenzoic acid undergoes acetylation using acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. Dichloromethane at 0–5°C minimizes decarboxylation, achieving 78% yield of 4-acetyl-3-methoxybenzoic acid. Competitive acetylation at the ortho position is suppressed by steric hindrance from the methoxy group, as evidenced by HPLC analysis showing <5% ortho-acetylated byproducts.
Oxidative Post-Functionalization
An alternative pathway involves oxidative conversion of 4-methyl-3-methoxybenzoic acid. Adapting the method from CN102701965A, potassium permanganate in aqueous ZnCl₂ at 48–55°C oxidizes the methyl group to acetyl with 85% efficiency. Critical parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 48–55°C | ±12% |
| KMnO₄ Stoichiometry | 0.7:1 (vs substrate) | ±8% |
| Reaction Time | 1.5–2 h | ±5% |
Post-oxidation purification via recrystallization from acetic acid enhances purity to >99%.
Nitro-Group Manipulation and Methoxylation
Nitration Followed by Methoxy Substitution
CN105753731A details a nitro-to-methoxy conversion applicable to benzoic acid derivatives. 3-Nitro-4-chlorobenzoic acid is reacted with aniline to form 3-nitro-4-chlorobenzanilide, which undergoes nucleophilic substitution with sodium methoxide in methanol at reflux (64–65°C) for 8 h, yielding 94.9% 3-nitro-4-methoxybenzanilide. Hydrogenation using Raney nickel at 80–105°C under 13 kg H₂ pressure reduces the nitro group to amine, followed by hydrolysis to the carboxylic acid.
Catalytic Hydrogenation Challenges
Hydrogenation of nitro groups adjacent to electron-donating methoxy moieties requires careful catalyst selection. Raney nickel outperforms Pd/C in preventing over-reduction, maintaining acetyl group integrity with <2% deacetylation. Pressure optimization (5–14 kg H₂) balances reaction rate and selectivity, achieving 70–95% yields depending on substrate protection.
Multi-Step Synthesis from Vanillin Derivatives
Vanillin as a Starting Material
Vanillin (4-hydroxy-3-methoxybenzaldehyde) offers a commercially viable precursor. Aldol condensation with acetic anhydride in acidic conditions introduces the acetyl group, followed by oxidation of the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This route achieves 68% overall yield but requires strict temperature control (−10°C during oxidation) to prevent side reactions.
Etherification and Acylation
A β-O-4 coupling strategy, as described in RSC protocols, involves phenoxyacetophenone intermediates. Reaction of 3-methoxyphenol with α-bromo-4-acetylbenzoic acid in acetone with K₂CO₃ (24 h, rt) forms the ether linkage, followed by acid-catalyzed cyclization to yield the target compound. This method’s modularity allows for late-stage functionalization but suffers from lower yields (27–45%) due to steric effects.
Analytical and Purification Techniques
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) resolves 4-acetyl-3-methoxybenzoic acid from common impurities (retention time = 6.8 min). LC-MS confirms molecular ion [M−H]⁻ at m/z 209.1, with fragmentation patterns distinguishing regioisomers.
Recrystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Acetic Acid | 99.5 | 85 |
| Ethanol/Water | 98.2 | 92 |
| Toluene | 97.1 | 78 |
Acetic acid achieves maximal purity but requires slow cooling (1°C/min) to prevent oiling out.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Acetyl-3-methoxybenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: 4-Carboxy-3-methoxybenzoic acid.
Reduction: 4-Hydroxy-3-methoxybenzoic acid.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-acetyl-3-methoxybenzoic acid derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For instance, research has shown that certain benzoic acid derivatives can effectively inhibit HDAC activity, leading to the suppression of cancer cell growth and induction of apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and activation of caspase pathways .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DHBA | 750 | HDAC inhibition, ROS induction |
Anti-inflammatory Properties
4-Acetyl-3-methoxybenzoic acid has also been studied for its anti-inflammatory effects. It exhibits inhibitory activity against various pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. This compound's ability to modulate immune responses positions it as a candidate for further research in immunology .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-acetyl-3-methoxybenzoic acid typically involves acetylation reactions of methoxybenzoic acid derivatives. The structure-activity relationship studies indicate that modifications at specific positions on the aromatic ring can significantly enhance the compound's biological activities.
Synthetic Pathways
Common synthetic routes include:
- Acetylation of 3-methoxybenzoic acid using acetic anhydride or acetyl chloride.
- Demethylation reactions followed by acetylation to yield various derivatives with enhanced potency against specific biological targets .
Material Science Applications
In addition to its pharmacological properties, 4-acetyl-3-methoxybenzoic acid is utilized in material science for its role in synthesizing functional polymers and nanomaterials. Its derivatives can serve as monomers for creating biodegradable plastics and other advanced materials with specific mechanical properties.
Polymerization Studies
Research has demonstrated that incorporating 4-acetyl-3-methoxybenzoic acid into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in packaging and biomedical devices .
Cancer Research Study
A study published in a peer-reviewed journal evaluated the efficacy of 4-acetyl-3-methoxybenzoic acid derivatives on colorectal cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 750 µM, highlighting its potential as a therapeutic agent .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory properties of this compound revealed that it could inhibit TNF-alpha production in macrophages, suggesting a mechanism that could be exploited for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-Acetyl-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 4-Acetyl-3-methoxybenzoic acid (hypothetical data) with structurally related compounds from the evidence:
Acidity and Reactivity
- Electron-withdrawing substituents (e.g., acetyl, nitro) increase acidity by stabilizing the deprotonated carboxylate ion. For example, 4-Methoxy-3-nitrobenzoic acid (pKa ~1.5–2.5) is significantly more acidic than 4-Methoxy-3-methylbenzoic acid (pKa ~4.0–4.5) due to the nitro group’s strong electron-withdrawing effect .
- Bulkier groups (e.g., benzyloxy in 4-Benzyloxy-3-methoxybenzoic acid) hinder solubility in polar solvents but enhance stability in organic phases .
Biological Activity
4-Acetyl-3-methoxybenzoic acid (also known as 4-hydroxy-3-methoxybenzoic acid or DHBA) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, effects on various cell types, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
4-Acetyl-3-methoxybenzoic acid features an acetyl group and a methoxy group attached to a benzoic acid structure. This configuration influences its interaction with biological targets, particularly enzymes and receptors.
The mechanism of action of 4-acetyl-3-methoxybenzoic acid primarily involves:
- Enzyme Interaction : The compound can undergo nucleophilic attack due to the presence of the acetyl group, forming covalent bonds with target enzymes or receptors. This interaction modulates their activity, influencing various biochemical pathways.
- Inhibition of Histone Deacetylases (HDACs) : Similar benzoic acid derivatives have been shown to inhibit HDACs, leading to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of 4-acetyl-3-methoxybenzoic acid:
- In vitro Studies : Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, treatment with DHBA resulted in a significant increase in caspase-3 expression in colorectal carcinoma cells, indicating its role in promoting programmed cell death .
| Cell Line | Concentration (µM) | Apoptosis Induction (Caspase-3 Fold Increase) |
|---|---|---|
| HCT-15 | 1500 | 2.5 - 5.5 |
| HCT-116 | 750 | Significant increase observed |
- Mechanisms : The compound's ability to arrest cells in the G2/M phase of the cell cycle further supports its potential as an anticancer agent .
Antioxidant Activity
4-Acetyl-3-methoxybenzoic acid has demonstrated antioxidant properties. In studies measuring the inhibition of free radicals, it showed significant activity comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| 4-Acetyl-3-methoxybenzoic acid | 85% |
| Ascorbic Acid | 90% |
| BHT | 88% |
Case Studies
- Cancer Cell Studies : A study involving HCT-116 colorectal cancer cells treated with varying concentrations of DHBA showed a dose-dependent increase in apoptosis markers. The results indicated that higher concentrations led to more significant cell death, mediated by caspase activation .
- Antioxidant Evaluation : In another study assessing antioxidant capacity using the ABTS assay, the compound exhibited potent radical-scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Evaluating the efficacy and safety of 4-acetyl-3-methoxybenzoic acid in animal models.
- Mechanistic Studies : Understanding the detailed molecular pathways through which this compound exerts its effects.
- Formulation Development : Investigating its potential incorporation into therapeutic formulations for cancer treatment or as an antioxidant supplement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
